Epitulipinolide

Vue d'ensemble

Description

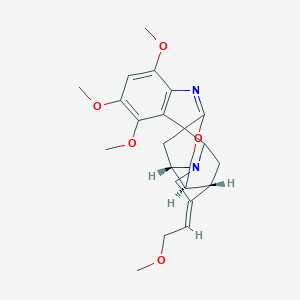

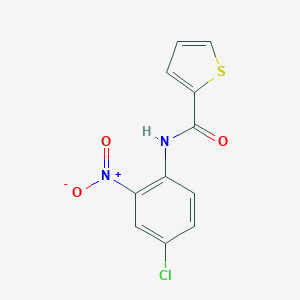

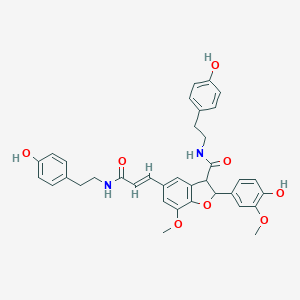

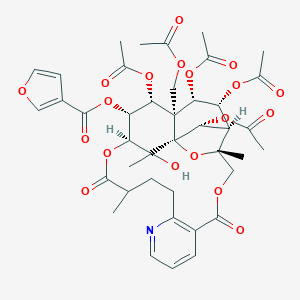

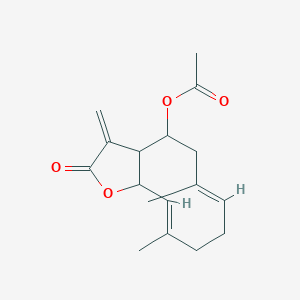

Epitulipinolide is a cytotoxic sesquiterpene . It is a natural product derived from the plant Liriodendron tulipifera . It has been shown to have antitumor activity .

Synthesis Analysis

The synthesis of terpenoids like Epitulipinolide involves the manipulation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the building blocks for terpenoid biosynthesis .Molecular Structure Analysis

Epitulipinolide has a molecular formula of C17H22O4 .Physical And Chemical Properties Analysis

Epitulipinolide has a molecular weight of 290.35, and its chemical structure includes 17 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms .Applications De Recherche Scientifique

Antioxidant Activity

Epitulipinolide demonstrates potent antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative damage to cells. By scavenging reactive oxygen species (ROS), epitulipinolide contributes to overall cellular health and may help reduce the risk of various diseases, including cancer .

Chemopreventive Potential

Research has shown that epitulipinolide has chemopreventive effects. In particular, it inhibits the proliferation of human melanoma cells (A375). Compounds like (−)-anonaine, (−)-liridinine, (+)-lirinidine, lysicamine, and epitulipinolide diepoxide significantly suppress melanoma cell growth . These findings suggest its potential as an adjunctive therapy for skin cancer prevention.

Mécanisme D'action

Target of Action

Epitulipinolide is a cytotoxic sesquiterpene . It has been found to exhibit significant inhibitory effects on the proliferation of human melanoma cells A375 . Therefore, the primary target of Epitulipinolide is melanoma cells.

Mode of Action

It is known to exhibit antioxidative activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. This antioxidative activity could be one of the mechanisms through which Epitulipinolide exerts its cytotoxic effects on melanoma cells.

Biochemical Pathways

By acting as an antioxidant, Epitulipinolide could potentially help restore balance in these pathways .

Result of Action

Epitulipinolide has been shown to significantly inhibit the proliferation of melanoma cells . This suggests that the compound’s action results in the suppression of melanoma cell growth, potentially leading to a decrease in the size and spread of melanoma tumors.

Safety and Hazards

Propriétés

IUPAC Name |

[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O4/c1-10-6-5-7-11(2)9-15-16(12(3)17(19)21-15)14(8-10)20-13(4)18/h6,9,14-16H,3,5,7-8H2,1-2,4H3/b10-6+,11-9+/t14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNVKIZABMRHNR-PWCAFIOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801107594 | |

| Record name | (3aR,4R,6E,10E,11aR)-4-(Acetyloxy)-3a,4,5,8,9,11a-hexahydro-6,10-dimethyl-3-methylenecyclodeca[b]furan-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801107594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epitulipinolide | |

CAS RN |

24164-13-4 | |

| Record name | (3aR,4R,6E,10E,11aR)-4-(Acetyloxy)-3a,4,5,8,9,11a-hexahydro-6,10-dimethyl-3-methylenecyclodeca[b]furan-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24164-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aR,4R,6E,10E,11aR)-4-(Acetyloxy)-3a,4,5,8,9,11a-hexahydro-6,10-dimethyl-3-methylenecyclodeca[b]furan-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801107594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Epitulipinolide and where is it found?

A: Epitulipinolide is a sesquiterpene lactone primarily isolated from the bark of the Tulip Tree (Liriodendron tulipifera) [, , ].

Q2: What are the potential therapeutic applications of Epitulipinolide?

A: Research suggests that Epitulipinolide holds promise as a potential therapeutic agent for gastrointestinal diseases [, , , , ].

Q3: What other bioactive compounds are found alongside Epitulipinolide in Liriodendron tulipifera?

A: Liriodendron tulipifera contains various other compounds, including Costunolide, which is often extracted alongside Epitulipinolide [, , , ]. Additionally, aporphines (like (+)-Norstephalagine, (−)-anonaine, (−)-liridinine, (+)-lirinidine, lysicamine), coumarins (like scopoletin), sesquiterpene lactones (like epitulipinolide diepoxide), benzenoids, cyclitols, and steroids have been identified in the leaves [].

Q4: Are there any studies investigating the anticancer potential of Epitulipinolide?

A: While not directly studied, research indicates that some compounds found alongside Epitulipinolide in Liriodendron tulipifera, such as (−)-anonaine, (−)-liridinine, (+)-lirinidine, lysicamine, and epitulipinolide diepoxide, exhibit significant inhibitory effects on the proliferation of human melanoma cells (A375) [].

Q5: Has the chemical structure of Epitulipinolide been elucidated?

A: Yes, the structure of Epitulipinolide has been determined, confirming it as a germacrane-type sesquiterpene lactone. Studies have also investigated regio- and stereo-specific allylic oxidation reactions of Epitulipinolide using selenium dioxide and t-butyl hydroperoxide [].

Q6: Are there any studies on the antioxidant properties of Epitulipinolide?

A: While specific data on Epitulipinolide's antioxidant activity isn't available in the provided research, several compounds isolated alongside it from Liriodendron tulipifera leaves, including aporphines, a coumarin, a sesquiterpene lactone, benzenoids, a cyclitol, and steroids, have demonstrated antioxidant activity in vitro [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.